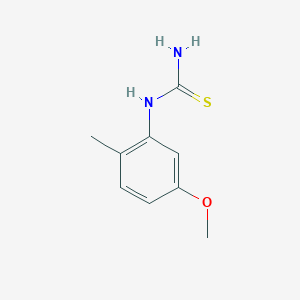

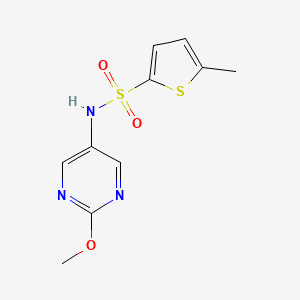

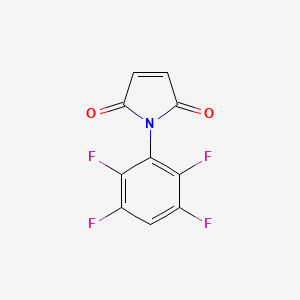

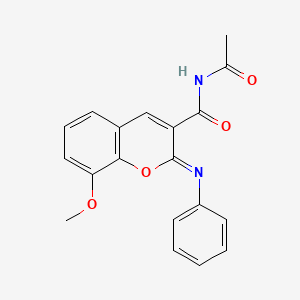

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Acetylcholinesterase Inhibition

Flexible urea derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, with a focus on optimizing the spacer length between pharmacophoric moieties and ensuring conformational flexibility, have shown potential for inhibiting acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates that substituting the benzyl group attached to the basic nitrogen with a cyclohexyl group enhances activity, highlighting the importance of non-aromatic residues for biological activity (Vidaluc et al., 1995).

Anticancer Applications

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, impacting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. These compounds, through optimization for solubility and biological activity, offer a new approach to cancer treatment by inhibiting translation initiation, with potential as leads for developing non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

Anion Recognition and Sensing

Functionalized phenyl urea and thiourea derivatives possessing silatranes have been synthesized and characterized for anion recognition properties. These compounds showcase the influence of substituent effects on electronic properties through photophysical studies, offering insights into the development of materials for anion sensing applications. The study demonstrates how structural modifications impact the interaction with anions, contributing to the understanding of anion recognition mechanisms (Singh et al., 2016).

Neuroprotective and Antiparkinsonian Activity

Urea and thiourea derivatives have been designed and synthesized, showing significant antiparkinsonian activity in models induced by haloperidol in mice. These compounds, particularly those carrying methoxy groups, have been identified for their neuroprotective properties, potentially offering a new approach to treating Parkinson's disease through the modulation of oxidative stress markers (Azam et al., 2009).

Directed Lithiation and Organic Synthesis

Research on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has led to methodologies for producing substituted products with high yields. This work highlights the utility of such compounds in organic synthesis, particularly in creating functionalized molecules through selective lithiation and subsequent reactions with various electrophiles, demonstrating the versatility of urea derivatives in synthetic chemistry (Smith et al., 2013).

properties

IUPAC Name |

1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c1-23-8-7-21(10-12-6-9-24-11-12)15(22)20-14-5-3-2-4-13(14)16(17,18)19/h2-6,9,11H,7-8,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQZQSUEGLYUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

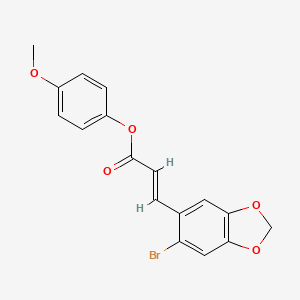

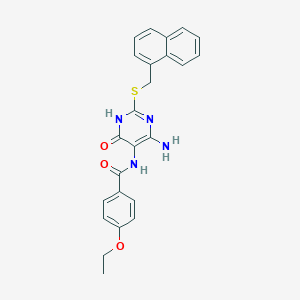

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)

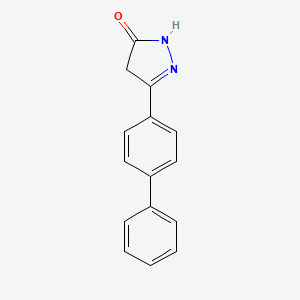

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)